BHF177

Description

Contextualization of GABAB Receptor Allosteric Modulation as a Therapeutic Paradigm

γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors. nih.govnih.gov The GABAB receptor, a G-protein coupled receptor (GPCR), is widely expressed in the brain and plays a crucial role in regulating synaptic activity. nih.gov It functions as an obligate heterodimer, composed of GABAB1 and GABAB2 subunits. mdpi.comnih.gov The GABAB1 subunit is responsible for binding endogenous ligands like GABA, while the GABAB2 subunit is essential for trafficking the receptor to the cell surface and for activating the associated G-protein. nih.gov

Activation of GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, which ultimately dampens neuronal excitability. wikipedia.org This inhibitory role has implicated GABAB receptors in a wide range of conditions, including anxiety, depression, epilepsy, cognitive impairment, and substance use disorders. nih.govresearchgate.net Consequently, targeting this receptor has been a long-standing goal in drug development.

The archetypal therapeutic agent targeting the GABAB receptor is baclofen, a direct agonist. While effective for conditions like spasticity in multiple sclerosis, its clinical utility is hampered by significant side effects, including sedation, muscle impairment, and the development of tolerance with long-term use. nih.govnih.gov These limitations arise because direct agonists activate the receptor systemically and continuously, rather than selectively enhancing natural, localized GABAergic signaling. nih.govnih.gov

This has led to the exploration of allosteric modulation as a more refined therapeutic strategy. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (GABA) binds. nih.govoup.com This mechanism offers the potential for a more subtle and physiologically relevant modulation of receptor activity, providing a promising alternative to direct agonists. nih.govoup.com

Overview of Positive Allosteric Modulators (PAMs) in GABAB Receptor Pharmacology

Positive allosteric modulators (PAMs) are compounds that, while often having little to no agonist activity on their own, enhance the effect of the endogenous agonist. nih.govnih.gov In the context of the GABAB receptor, PAMs potentiate the receptor's response to GABA, increasing both the potency and efficacy of the natural neurotransmitter. nih.govsemanticscholar.org This action is fundamentally different from that of a direct agonist like baclofen. Instead of constant activation, PAMs amplify GABAB-mediated responses only when and where GABA is being physiologically released. nih.govnih.gov This spatiotemporal specificity is expected to lead to a better therapeutic window with fewer side effects and a lower propensity for tolerance. nih.govsemanticscholar.org

The discovery of GABAB PAMs was a significant breakthrough. High-throughput screening efforts led to the identification of the first such compounds, including CGP7930 and later GS39783. nih.govmdpi.com These pioneering molecules demonstrated the feasibility of the PAM approach for GABAB receptors. nih.gov Research has shown that these PAMs act by binding within the transmembrane domain of the GABAB2 subunit, stabilizing an active conformation of the receptor. nih.govguidetopharmacology.org This allosteric action facilitates the receptor's activation by GABA without directly causing it. nih.gov The development of these early PAMs paved the way for the creation of more refined molecules with improved properties, highlighting the potential of this class of compounds for treating various central nervous system disorders. nih.govoup.com

Historical Development and Significance of BHF 177 in Allosteric Modulator Discovery

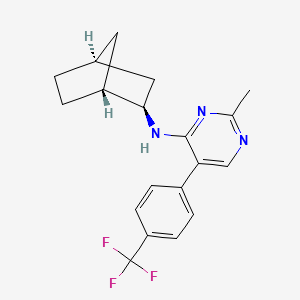

BHF 177, chemically known as N-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl]-2-methyl-5-[4-(trifluoromethyl)phenyl]-4-pyrimidinamine, was developed as part of research efforts to optimize and create analogues of earlier GABAB PAMs, specifically GS39783. wikipedia.orgresearchgate.net The synthesis and optimization of these new analogues aimed to develop more potent and safer PAMs. nih.gov

BHF 177 quickly became a valuable research tool due to its demonstrated efficacy in preclinical models, particularly those related to addiction. wikipedia.orgresearchgate.net Studies showed that BHF 177 could reduce nicotine (B1678760) self-administration in animal models, suggesting that positive modulation of GABAB receptors could be a viable strategy for treating nicotine dependence. wikipedia.orgresearchgate.net

The significance of BHF 177 also lies in its use as a probe to understand the nuances of GABAB receptor pharmacology. Comparative studies with other structurally related PAMs, such as GS39783 and NVP998, have revealed that not all PAMs are equal. These compounds can exhibit distinct pathway-specific signaling activities and species-dependent effects. nih.govresearchgate.net For instance, while both BHF 177 and GS39783 were effective in rodent models of nicotine addiction, the related analogue NVP998 was not, despite having similar pharmacokinetic properties. nih.govresearchgate.net This highlights the concept of "biased signaling" or "functional selectivity," where different modulators can stabilize distinct receptor conformations, leading to different downstream signaling outcomes. nih.gov

The detailed in vitro characterization of BHF 177 has helped to correlate specific signaling profiles with in vivo efficacy, guiding the development of future GABAB receptor modulators. nih.govresearchgate.net

The following table summarizes comparative data on the in vitro activity of BHF 177 and related compounds on GABAB receptor-mediated signaling pathways. The data illustrate the pathway-specific and species-selective activities of these modulators.

| Compound | Assay | Cell Line / Species | Activity | Potency (EC50 or pEC50) |

|---|---|---|---|---|

| BHF 177 | GABA-stimulated [35S]GTPγS binding | Rat | Enhances binding | Not specified |

| BHF 177 | cAMP Inhibition | CHO HGBR (Human) | PAM activity | 6.61 ± 0.08 (pEC50) |

| BHF 177 | cAMP Inhibition | CHO RGBR (Rat) | PAM activity | 6.67 ± 0.09 (pEC50) |

| GS39783 | GABA-stimulated [35S]GTPγS binding | Rat | Enhances binding | Not specified |

| GS39783 | cAMP Inhibition | CHO HGBR (Human) | PAM activity | 6.28 ± 0.03 (pEC50) |

| GS39783 | cAMP Inhibition | CHO RGBR (Rat) | PAM activity | 6.47 ± 0.03 (pEC50) |

| NVP998 | cAMP Inhibition | CHO HGBR (Human) | PAM activity | 6.21 ± 0.07 (pEC50) |

| NVP998 | cAMP Inhibition | CHO RGBR (Rat) | PAM activity | 6.28 ± 0.07 (pEC50) |

CHO HGBR: Chinese Hamster Ovary cells expressing human GABAB receptors. CHO RGBR: Chinese Hamster Ovary cells expressing rat GABAB receptors.

Structure

2D Structure

3D Structure

Properties

CAS No. |

917896-43-6 |

|---|---|

Molecular Formula |

C19H20F3N3 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine |

InChI |

InChI=1S/C19H20F3N3/c1-11-23-10-16(13-4-6-15(7-5-13)19(20,21)22)18(24-11)25-17-9-12-2-3-14(17)8-12/h4-7,10,12,14,17H,2-3,8-9H2,1H3,(H,23,24,25)/t12-,14+,17+/m0/s1 |

InChI Key |

ADHZHPOKTRHZGT-DXCKQFNASA-N |

Isomeric SMILES |

CC1=NC=C(C(=N1)N[C@@H]2C[C@H]3CC[C@@H]2C3)C4=CC=C(C=C4)C(F)(F)F |

Canonical SMILES |

CC1=NC=C(C(=N1)NC2CC3CCC2C3)C4=CC=C(C=C4)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BHF-177; BHF 177; BHF177. |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Bhf 177

Elucidation of BHF 177's Allosteric Modulatory Action at the GABAB Receptor

Potentiation of Orthosteric Agonist-Induced Receptor Activation

BHF 177 has been demonstrated to enhance the activation of GABAB receptors induced by the orthosteric agonist, GABA. nih.gov This potentiation is a hallmark of its action as a positive allosteric modulator. Research has shown that BHF 177 enhances GABA-stimulated [35S]GTPγS-binding, which is an indicator of G-protein activation subsequent to receptor stimulation. nih.govresearchgate.net This enhancement of GABA's effect is achieved without BHF 177 directly activating the receptor on its own. nih.gov

Investigations into Ligand Binding and Receptor Conformation Dynamics

The binding of BHF 177 to the GABAB receptor occurs at an allosteric site, which is topographically distinct from the orthosteric site where GABA binds. nih.gov This interaction is thought to induce a conformational change in the receptor that increases the affinity or efficacy of GABA. Cryo-electron microscopy studies of the GABAB receptor have revealed that allosteric modulators bind at the interface of the GABAB1 and GABAB2 subunits, which form the heterodimeric receptor. wikipedia.org While specific structural data for BHF 177's binding pose is not detailed in the provided results, its actions are consistent with this mode of binding, leading to a stabilization of the active receptor conformation in the presence of an agonist.

Characterization of BHF 177's Functional Selectivity and Biased Signaling

BHF 177 exhibits functional selectivity, also known as biased signaling. nih.gov This means that it can differentially modulate the various intracellular signaling pathways coupled to the GABAB receptor. nih.govwikipedia.org The specific signaling profile of BHF 177 may contribute to its distinct pharmacological effects compared to other GABAB receptor modulators. nih.gov

Differential Modulation of GABABR-Coupled Intracellular Signaling Pathways

The GABAB receptor is known to couple to several intracellular signaling pathways, primarily through Gi/o proteins. wikipedia.orgnih.gov This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of intracellular calcium concentrations and other downstream effectors like ERK. nih.gov BHF 177 has been shown to display pathway-specific signaling activities. nih.govresearchgate.net

In cellular assays, BHF 177 has been shown to potentiate the GABA-induced inhibition of forskolin-stimulated cAMP production. nih.govresearchgate.net This effect is a direct consequence of the enhanced activation of Gi/o-coupled GABAB receptors, which inhibit the activity of adenylyl cyclase. wikipedia.orgnih.gov The potentiation of this pathway by BHF 177 can be quantified by measuring the leftward shift in the GABA concentration-response curve for cAMP inhibition. nih.govresearchgate.net Studies have shown that BHF 177's effect on cAMP can be species-dependent, with different potencies observed at rat versus human GABAB receptors. nih.govresearchgate.net

| Cell Line | Receptor Type | BHF 177 Concentration (µM) | Fold Shift of GABA EC50 (α) |

|---|---|---|---|

| CHORGBR | Rat | 0.1 - 1 | Significant Potentiation |

| HEKHGBR | Human | 0.1 - 10 | Significant Potentiation |

| CHOHGBR | Human | 0.1 - 10 | Significant Potentiation |

The GABAB receptor can also mediate changes in intracellular calcium levels. nih.govbiorxiv.org BHF 177's influence on this signaling pathway is more complex and demonstrates its biased signaling properties. In some cellular systems expressing rat GABAB receptors, higher concentrations of BHF 177 have been observed to exhibit positive allosteric modulation of GABA-induced intracellular calcium mobilization. researchgate.net Conversely, in cells expressing human GABAB receptors, BHF 177 has shown weak negative allosteric modulator activity in this pathway, causing a rightward shift in the GABA concentration-response curve. researchgate.net This indicates that BHF 177 can have differential effects on calcium signaling versus cAMP signaling, highlighting its pathway-selective behavior. researchgate.net

| Cell Line | Receptor Type | BHF 177 Concentration (µM) | Observed Effect |

|---|---|---|---|

| CHORGBR | Rat | 10 | PAM Activity (α=4) |

| CHORGBR | Rat | < 10 | No Significant Effect |

| HEKHGBR | Human | 0.1 - 5 | Weak NAM Activity |

Examination of Extracellular Signal-Regulated Kinases (ERK) Activation

Activation of the GABA-B receptor is known to stimulate the Extracellular Signal-Regulated Kinases (ERK) 1/2 signaling cascade. nih.govnih.gov This process is typically mediated by the Gβγ subunit released from G-protein coupling to the GABA-B R2 subunit. nih.gov The phosphorylation of ERK is a key downstream signaling event following receptor activation. nih.gov

In vitro studies using cell lines expressing either rat or human GABA-B receptors have been conducted to characterize the effects of BHF 177 on ERK1/2 phosphorylation. nih.govresearchgate.net Research demonstrates that BHF 177, along with other related allosteric modulators, can influence GABA-B receptor-mediated cellular responses, including the activation of the ERK pathway. nih.gov One study found that activation of GABA-B receptors can significantly repress ERK activity and the subsequent phosphorylation of the CREB transcription factor. nih.gov BHF 177, by activating these receptors, was shown to block the PKC-CaMKII-ERK-CREB signaling pathway in neuronal cells. nih.gov

Comparative studies with other GABA-B PAMs, such as GS39783 and NVP998, have revealed distinct profiles in modulating ERK activation. nih.govresearchgate.net This highlights that structurally similar compounds can produce different downstream effects, a concept central to biased agonism. nih.gov

Implications of Biased Agonism for Downstream Cellular Responses

Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another at the same receptor. frontiersin.orgyoutube.com This phenomenon allows for the fine-tuning of cellular responses, potentially separating desired therapeutic effects from unwanted side effects. youtube.comtandfonline.com For G-protein coupled receptors (GPCRs) like the GABA-B receptor, ligands can show bias towards G-protein-dependent signaling or other pathways, such as those mediated by β-arrestin. frontiersin.org

BHF 177 demonstrates biased agonism through its distinct effects on various downstream signaling pathways compared to its structural analogs. nih.govresearchgate.net Extensive in vitro characterization of BHF 177, GS39783, and NVP998 on GABA-B receptor-regulated events—including cAMP production, intracellular calcium mobilization, and ERK activation—revealed that these molecules display unique pathway-specific signaling activities. nih.govresearchgate.net For instance, while both BHF 177 and GS39783 were effective in rodent models of nicotine (B1678760) dependence, the analog NVP998 was not, despite having similar pharmacokinetic properties. nih.gov This difference in in vivo efficacy correlates with their distinct in vitro signaling profiles, suggesting that the specific pattern of downstream pathway activation is crucial for the ultimate physiological response. nih.govresearchgate.net This functional selectivity is a key implication of BHF 177's pharmacology, demonstrating that not all PAMs at a given receptor will produce the same biological outcome. nih.gov

Species-Dependent Pharmacological Activity of BHF 177

The pharmacological effects of BHF 177 have been shown to be species-dependent. nih.govresearchgate.net This characteristic, where a compound's potency or efficacy differs between orthologous receptors from different species, is a known phenomenon for various GPCR ligands and is particularly relevant for the translation of preclinical data to human applications. nih.govfrontiersin.org

Comparative Analysis Across Orthologous Receptors

Studies have directly compared the activity of BHF 177 on GABA-B receptors from different species, primarily rat and human. nih.gov By using cell lines that stably express either rat GABA-B receptors (CHO-RGBR) or human GABA-B receptors (HEK-HGBR), researchers have quantified the compound's modulatory effects on various signaling pathways. nih.govresearchgate.net

These investigations revealed significant differences in the activity of BHF 177. The compound showed dissimilar profiles in its ability to modulate GABA-induced inhibition of cAMP production and ERK phosphorylation between the rat and human receptor systems. nih.gov This species-specific pharmacology underscores the importance of evaluating compounds on human receptors early in the drug discovery process. nih.govresearchgate.net

| Parameter | Rat Receptor (CHORGBR cells) | Human Receptor (HEKHGBR cells) |

|---|---|---|

| Intrinsic Activity (%) | -1 ± 4 | 0 ± 5 |

| Emax (%) | 5 ± 2 | 100 |

This table summarizes the intrinsic activity and maximal effect (Emax) of BHF 177 in a cAMP functional assay. Data derived from in vitro studies illustrate the differing pharmacological profiles of the compound on rat versus human GABA-B receptors. nih.gov

Investigation of Receptor Subunit Contribution to Species Selectivity

The functional GABA-B receptor is an obligate heterodimer composed of two subunits: GABA-B R1 and GABA-B R2. guidetoimmunopharmacology.org The R1 subunit contains the binding site for the endogenous agonist GABA, while the R2 subunit is responsible for G-protein coupling and contains the binding site for positive allosteric modulators within its transmembrane domain. guidetoimmunopharmacology.orgnih.gov

To determine which subunit is responsible for the observed species selectivity of BHF 177, studies have utilized chimeric receptors, combining subunits from different species. nih.govresearchgate.net By expressing human R1 with rat R2, and vice versa, it was possible to isolate the contribution of each subunit to the compound's pharmacological profile. nih.gov This research has indicated that the species-specific activity of PAMs like BHF 177 is primarily dictated by the GABA-B R2 subunit. nih.govresearchgate.net This suggests that variations in the amino acid sequence of the R2 subunit's allosteric binding site between species are the molecular basis for the differential activity of BHF 177. nih.gov

Preclinical Pharmacological Characterization of Bhf 177

In Vitro Efficacy Studies of BHF177 in Receptor-Expressing Systems

The in vitro efficacy of this compound has been evaluated in various cell lines genetically engineered to express GABA-B receptors. These studies are crucial for understanding the compound's mechanism of action at the molecular level.

Evaluation in Chinese Hamster Ovary (CHO) Cells

In Chinese Hamster Ovary (CHO) cells expressing GABA-B receptors, this compound has demonstrated significant activity. nih.govresearchgate.net Studies using a CHO cell line that expresses a functional GABA-B receptor composed of the human GABA-B R1b and the rat GABA-B R2 subunits (CHO-RGBR) showed that this compound enhances the potency of the endogenous ligand, GABA. nih.govresearchgate.net Specifically, this compound was found to modulate GABA-mediated inhibition of forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production. nih.govresearchgate.netresearchgate.net At sub-micromolar to low micromolar concentrations, this compound produced a noticeable enhancement of GABA's effect. researchgate.net This potentiation of GABAergic signaling in a controlled cellular environment provides clear evidence of this compound's role as a positive allosteric modulator at the GABA-B receptor. nih.govresearchgate.net

Assessment in Human Embryonic Kidney (HEK293) Cells

The effects of this compound have also been assessed in Human Embryonic Kidney (HEK293) cells, a common platform for studying recombinant protein function. nih.govinfors-ht.comnih.gov In HEK293 cells stably expressing functional GABA-B receptors composed of both human GABA-B R1b and human GABA-B R2 subunits (HEK-HGBR), the modulatory effects of this compound were also observed. nih.govresearchgate.net Similar to the findings in CHO cells, this compound was shown to potentiate GABA-induced signaling pathways in these human-derived cells. nih.gov The consistent findings across different cell lines, including those of human origin, underscore the potential translatability of this compound's pharmacological activity. nih.govmdpi.com

Preclinical Efficacy Assessment of this compound in Animal Models

The promising in vitro results for this compound led to its evaluation in preclinical animal models to determine its potential therapeutic efficacy, particularly for substance use disorders.

Rodent Models of Nicotine (B1678760) Addiction and Dependence

This compound has been extensively studied in rodent models of nicotine addiction, where it has shown significant efficacy in reducing nicotine-seeking behaviors. nih.govresearchgate.netnih.gov These studies provide a strong rationale for its development as a potential treatment for tobacco dependence.

Research has consistently demonstrated that this compound effectively reduces nicotine self-administration in rats. medkoo.comnih.govnih.gov In these models, animals are trained to press a lever to receive an infusion of nicotine. Repeated administration of this compound was found to decrease the number of times the animals would self-administer nicotine. nih.govnih.gov This effect was observed to be selective for nicotine, as this compound had minimal impact on responding for food rewards, suggesting that it specifically targets the reinforcing properties of nicotine rather than causing a general suppression of behavior. nih.govresearchgate.netnih.gov Furthermore, acute administration of this compound has been shown to dose-dependently block cue-induced reinstatement of nicotine-seeking behavior, a model for relapse. nih.govnih.gov

The efficacy of this compound has been compared to other structurally related GABA-B positive allosteric modulators, such as GS39783 and NVP998. nih.gov While both this compound and GS39783 have shown efficacy in reducing nicotine self-administration in rats, some studies suggest that this compound may have a more robust effect. nih.govnih.gov In contrast, the related analog NVP998 failed to decrease nicotine self-administration in rats, despite having similar pharmacokinetic properties to this compound. nih.govnih.gov

In vitro studies have revealed that these structurally similar compounds can display distinct pathway-specific signaling activities, which may account for their different in vivo efficacies. nih.govnih.govescholarship.org For instance, the differential modulation of downstream signaling pathways, such as those involving cAMP, intracellular calcium levels, and ERK activation, appears to correlate with the observed effects in rodent models of nicotine addiction. nih.govresearchgate.netnih.gov These findings highlight the nuanced structure-activity relationships among GABA-B PAMs and suggest that this compound possesses a pharmacological profile particularly suited for attenuating the reinforcing effects of nicotine. nih.gov

| Compound | Effect on Nicotine Self-Administration in Rats |

| This compound | Decreased |

| GS39783 | Decreased |

| NVP998 | No effect |

Attenuation of Nicotine Self-Administration

Animal Models of Anxiety-Related Behaviors

BHF 177, a positive allosteric modulator (PAM) of the GABA-B receptor, has demonstrated anxiolytic-like properties in various preclinical animal models. researchgate.netresearchgate.net These models are designed to create conflict situations that elicit anxiety-like states in rodents, allowing for the evaluation of potential anxiolytic compounds. scielo.br The effects of BHF 177 have been particularly noted in tests of unconditioned anxiety, which assess innate responses to novel or aversive environments. nih.gov

Anxiolytic-Like Effects in Established Paradigms

The anxiolytic potential of BHF 177 has been evaluated in several established behavioral paradigms. nih.gov Research indicates that the compound's effectiveness can be influenced by the baseline anxiety level of the individual animal. nih.gov

In the light-enhanced startle (LES) test , which measures anxiety by quantifying the potentiation of the acoustic startle reflex by a bright light, BHF 177 showed significant anxiolytic effects. nih.gov Notably, these effects were observed primarily in rats that exhibited a high-anxiety phenotype (high responders) at baseline, with little to no effect in low-anxiety responders. This suggests that BHF 177 may be particularly effective in attenuating heightened states of anxiety. nih.gov

Another key model used to assess BHF 177 is the stress-induced hyperthermia (SIH) test. In this paradigm, the normal rise in body temperature in response to a mild stressor is measured. BHF 177 was found to block this hyperthermic response, further supporting its anxiolytic-like profile. nih.gov Importantly, it achieved this without affecting the baseline body temperature, distinguishing its action from the hypothermic effects seen with direct GABA-B receptor agonists. nih.gov

However, in the fear-potentiated startle (FPS) test , a model of conditioned fear, BHF 177 did not alter the fear response. nih.gov This finding suggests a degree of specificity in its action, indicating that BHF 177 may be more effective against generalized, unconditioned anxiety rather than specific, learned fears. nih.gov

Interactive Data Table: Anxiolytic-Like Effects of BHF 177 in Rodent Models

| Paradigm | Species | Key Finding | Interpretation | Reference |

| Light-Enhanced Startle (LES) | Rat | Reduced startle amplitude in high-anxiety rats | Anxiolytic effect in a state of high anxiety | nih.gov |

| Stress-Induced Hyperthermia (SIH) | Rat | Blocked the rise in body temperature from stress | Anxiolytic-like activity | nih.gov |

| Fear-Potentiated Startle (FPS) | Rat | No effect on conditioned fear response | Specificity for unconditioned anxiety over learned fear | nih.gov |

Pharmacodynamic Profiles in Preclinical Species

The pharmacodynamic profile of a compound describes its effects on the body. labtoo.com For BHF 177, its primary pharmacodynamic action is the positive allosteric modulation of the GABA-B receptor. researchgate.netnih.gov This means it enhances the effect of the endogenous neurotransmitter, GABA, at the receptor without activating it directly. researchgate.netresearchgate.net This mechanism is believed to underlie its anxiolytic effects while avoiding some of the side effects associated with direct GABA-B agonists. researchgate.net

Correlation of In Vitro Pathway Activity with In Vivo Outcomes

A critical aspect of preclinical characterization is understanding how a compound's activity at a cellular level (in vitro) translates to its effects in a whole organism (in vivo). nih.gov BHF 177 is a potent and selective GABA-B receptor PAM in vitro, as demonstrated in assays using cells expressing human GABA-B receptors. researchgate.netnih.gov Specifically, it potentiates GABA-stimulated guanosine (B1672433) 5'-O-(3-[35S]thiotriphosphate) ([35S]GTPγS) binding and modulates intracellular signaling pathways like cyclic AMP (cAMP) production. researchgate.netnih.gov

Studies have sought to correlate this in vitro activity with the observed in vivo outcomes. BHF 177's ability to enhance GABA-B receptor function in vitro is consistent with its anxiolytic-like effects in animal models. researchgate.netnih.gov The compound's efficacy in reducing anxiety-like behaviors in rats aligns with its demonstrated potency as a PAM in cellular assays. researchgate.netnih.gov Research has shown that BHF 177 modulates downstream signaling pathways, such as the PKC/CaMKII/ERK1/2/CREB pathway, which is implicated in its therapeutic effects. researchgate.net This link between the molecular mechanism (enhancing GABA-B signaling) and the behavioral outcome (reduced anxiety) is a key finding in its preclinical profile. researchgate.net

Investigations into Off-Target Effects and Selectivity in Preclinical Contexts

Selectivity is a crucial attribute for any therapeutic compound, as off-target effects can lead to unwanted side effects. portlandpress.com Off-target effects are actions of a compound on molecular targets other than its intended one. portlandpress.com BHF 177 is described as a selective GABA-B receptor PAM. researchgate.net However, at high concentrations, some binding affinity for other receptors has been noted. researchgate.net For instance, one study reported that at high doses, BHF 177 showed binding affinity for serotonin (B10506) 5-HT2C and 5-HT6 receptors. researchgate.net These off-target interactions are considered minimal at the concentrations where its primary GABA-B modulating activity is observed. researchgate.net The anxiolytic effects of BHF 177 are attributed to its action at the GABA-B receptor, as its efficacy profile is consistent with other GABA-B PAMs. nih.gov

Structure Activity Relationship Sar Studies of Bhf 177 and Its Analogs

Identification of Key Pharmacophores for GABABR PAM Activity

The development of BHF 177 was a direct evolution from an earlier generation of PAMs, most notably GS39783. nih.govresearchgate.net High-throughput screening initially identified GS39783, N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidin-4,6-diamine, as a viable hit. researchgate.net However, subsequent optimization efforts led to the synthesis of BHF 177 (N-([1R,2R,4S]-bicyclo[2.2.1]hept-2-yl)-2-methyl-5-(4-[trifluoromethyl]phenyl)-4-pyrimidinamine), which demonstrated enhanced potency and favorable pharmacokinetic properties. researchgate.netnih.gov

This evolution from GS39783 to BHF 177 was crucial in identifying the key pharmacophoric elements required for robust PAM activity at the GABABR, which is known to bind allosteric modulators within the transmembrane (TM) domain of the GABAB2 subunit. mdpi.com

The essential pharmacophoric features of the BHF 177 scaffold can be summarized as:

A 2,4,5-trisubstituted pyrimidine (B1678525) core: This central heterocyclic ring serves as the foundational scaffold for arranging the other key functional groups in the correct spatial orientation for interaction with the allosteric binding site.

A bulky, lipophilic group at the 4-position: In BHF 177, this is a bicyclo[2.2.1]hept-2-yl (norbornyl) group. This substituent is critical for potency. The transition from the dicyclopentylamino group in GS39783 to the bicycloheptyl group in BHF 177 was a key modification.

An aryl group at the 5-position: The introduction of a 4-(trifluoromethyl)phenyl group at this position, replacing the nitro group of GS39783, was a pivotal modification that significantly enhanced potency. researchgate.net This electron-withdrawing group in a specific aromatic arrangement is a key determinant of activity.

Exploration of Chemical Scaffold Modifications to Optimize Allosteric Modulation

Following the discovery of BHF 177's potent activity, further research focused on modifying its chemical scaffold to fine-tune its allosteric modulatory properties. This involved the synthesis and evaluation of numerous analogs, with one study reporting the creation of approximately 100 derivatives. researchgate.netresearchgate.net These explorations aimed to improve potency, selectivity, and in vivo efficacy.

While direct receptor binding affinity data (such as Ki or Kd values) are not always reported in functional studies, the impact of structural modifications is evident in the functional potency (EC50) and maximal efficacy (Emax) of the compounds. These parameters reflect the combination of binding affinity and the ability to modulate receptor function.

The evolution from GS39783 to BHF 177 resulted in a significant increase in potency. BHF 177 is a potent PAM with a pEC50 of 5.78 and an Emax of 183% in enhancing GABA-stimulated [³⁵S]GTPγS binding. researchgate.net Further modifications to the BHF 177 scaffold led to the development of analogs like KK-92A, which was identified as having superior PAM properties and high potency in multiple cell-based assays. researchgate.netresearchgate.netnih.gov

| Compound | Key Structural Features | Potency (pEC50) | Maximal Efficacy (Emax %) | Reference |

|---|---|---|---|---|

| GS39783 | N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidin-4,6-diamine | ~5.0 (μM range) | Potentiates GABA response | nih.govresearchgate.net |

| BHF 177 | N-bicyclo[2.2.1]hept-2-yl at C4; 2-methyl; 5-(4-trifluoromethyl)phenyl | 5.78 ± 0.03 | 183 ± 4 | researchgate.net |

| KK-92A | N-cycloheptylamino at C4; 2-hydroxymethyl; 5-(4-trifluoromethyl)phenyl | High Potency (specific value not cited) | Superior PAM properties | researchgate.netresearchgate.netnih.gov |

Data presented are for GABA-stimulated [³⁵S]GTPγS binding or similar functional assays and may vary based on the specific assay conditions.

A key finding from the SAR studies of BHF 177 and its analogs is the concept of functional selectivity, also known as biased agonism. mdpi.comencyclopedia.pub This phenomenon describes how structurally related ligands can stabilize different conformational states of the receptor, leading to preferential activation of specific downstream intracellular signaling pathways. mdpi.comtermedia.pl

Extensive in vitro characterization of BHF 177 and related compounds, such as GS39783 and NVP998, revealed that they display distinct pathway-specific signaling profiles. nih.gov These differences in modulating signaling cascades, including cAMP inhibition, intracellular calcium mobilization, and ERK activation, are thought to underlie the variations observed in their in vivo effects. nih.gov For instance, the analog KK-92A was found to exhibit pathway-selective modulation of GABABR signaling that was distinct from BHF 177, which correlated with a more selective in vivo profile in attenuating nicotine-related behaviors without affecting food-maintained responding. researchgate.net

| Compound | Modulation of cAMP Inhibition | Modulation of Ca²⁺ Mobilization | Modulation of ERK Activation | Reference |

|---|---|---|---|---|

| GS39783 | Active | Active | Active | nih.gov |

| BHF 177 | Active | Active | Active | nih.govresearchgate.net |

| NVP998 | Active | Active | Active | nih.gov |

| KK-92A | Active, distinct profile from BHF 177 | Active, distinct profile from BHF 177 | Active, distinct profile from BHF 177 | researchgate.netresearchgate.net |

This table provides a qualitative summary. The precise degree and nature of modulation for each pathway differ between the compounds, demonstrating functional selectivity.

Impact of Structural Changes on Receptor Binding Affinity

Development of Novel Active Scaffolds Inspired by BHF 177

The principles learned from the BHF 177 scaffold have inspired the development of new active compounds. The evolution from the N,N'-disubstituted 2-methylsulfanyl-5-nitro-pyrimidin-4,6-diamine scaffold of GS39783 to the N-bicycloalkyl-2-methyl-5-aryl-4-pyrimidinamine scaffold of BHF 177 is itself a prime example of successful scaffold modification leading to a new, more potent chemical series. nih.govresearchgate.net

The extensive medicinal chemistry efforts that produced approximately 100 analogs based on BHF 177's structure culminated in the discovery of KK-92A. nih.gov KK-92A, or (4-(cycloheptylamino)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-yl)methanol, represents a novel active compound. nih.gov While it retains the 5-aryl-pyrimidinamine core, it incorporates distinct structural modifications:

A cycloheptylamino group at the 4-position, exploring different lipophilic groups from the original bicycloheptyl moiety.

A hydroxymethyl group at the 2-position, a significant departure from the simple methyl group in BHF 177.

This development of KK-92A, with its high potency, brain bioavailability, and selective in vivo efficacy, showcases how the BHF 177 structure served as a direct template for creating next-generation PAMs with potentially improved therapeutic profiles. researchgate.netnih.gov

Computational and in Silico Approaches in Bhf 177 Research

Molecular Modeling and Docking Studies of BHF 177 at the GABAB Receptor

Molecular modeling and docking studies are frequently employed to investigate how BHF 177 interacts with the GABAB receptor at a molecular level. nih.govuit.no The GABAB receptor is a G protein-coupled receptor (GPCR) that functions as an obligate heterodimer, composed of two subunits, GABAB1 and GABAB2. nih.govnih.govmdpi.com The GABAB1 subunit contains the orthosteric binding site for GABA, while the GABAB2 subunit is primarily involved in G protein coupling and also hosts allosteric binding sites. nih.govnih.govmdpi.comnih.gov As a positive allosteric modulator (PAM), BHF 177 is expected to bind to an allosteric site on the receptor, distinct from the orthosteric GABA binding site. nih.govnih.gov

Prediction of Binding Sites and Interaction Modes

In silico studies aim to predict the specific binding site(s) of BHF 177 on the GABAB receptor heterodimer. Given that BHF 177 is a PAM, it is likely to bind to an allosteric site, potentially located at the interface of the transmembrane domains of the GABAB1 and GABAB2 subunits, as observed for other GABAB receptor PAMs like GS39783. mdpi.com Docking simulations can explore various potential binding pockets on the receptor structure to identify the most energetically favorable interaction sites for BHF 177. These studies predict the key amino acid residues within the receptor that form interactions (such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking) with BHF 177. Understanding these interaction modes is crucial for elucidating the mechanism by which BHF 177 allosterically modulates receptor activity.

Conformational Analysis of Receptor-Ligand Complexes

Following the prediction of binding sites, computational studies can perform conformational analysis of the receptor-ligand complex. This involves simulating the dynamic behavior of BHF 177 bound to the GABAB receptor. Techniques such as molecular dynamics (MD) simulations can provide insights into the stability of the complex and how the binding of BHF 177 might induce conformational changes in the receptor. nih.gov These conformational changes can affect the receptor's affinity for its orthosteric ligand (GABA) or its coupling to downstream signaling proteins, thereby explaining the positive allosteric modulation effect. Studies on other GPCRs and GABAB receptor PAMs have shown that allosteric modulators can stabilize specific receptor conformations, influencing signaling outcomes. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for BHF 177 Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a relationship between the chemical structure of a set of compounds and their biological activity. mdpi.comnih.govnih.gov For BHF 177, QSAR modeling can be applied to a series of its structural analogs to predict their potential activity as GABAB receptor modulators. nih.gov By analyzing the structural and physicochemical properties of BHF 177 and its analogs and correlating them with their experimentally determined activities, QSAR models can identify the molecular features that are important for activity. mdpi.com

QSAR models can be 2D or 3D, utilizing various molecular descriptors to represent the compounds' structures. mdpi.com These models can then be used to predict the activity of new, untested BHF 177 analogs, guiding the synthesis of compounds with potentially improved potency or desirable pharmacological profiles. mdpi.comnih.gov While specific QSAR studies solely focused on BHF 177 analogs were not extensively detailed in the search results, the principle of QSAR is widely applied in drug discovery for optimizing lead compounds and predicting the activity of related molecules. mdpi.comnih.govnih.gov

In Silico Prediction of Pharmacodynamic Properties

In silico methods can also be used to predict the pharmacodynamic properties of BHF 177, which relate to the effects of the compound on the body and the mechanisms of these effects. nih.gov For a GABAB receptor PAM like BHF 177, this involves predicting its influence on downstream signaling pathways and cellular responses modulated by the receptor. nih.gov

Simulation of Biological Pathways Influenced by BHF 177

Beyond predicting direct receptor interactions and immediate downstream signaling, in silico approaches can extend to simulating the influence of BHF 177 on broader biological pathways and networks. juit.ac.inresearchgate.netacs.orgersnet.org Given the involvement of GABAB receptors in various physiological and pathophysiological processes, including pain, addiction, anxiety, and neurological disorders, simulating the impact of BHF 177 on relevant pathways can provide insights into its potential therapeutic effects. nih.govnih.govresearchgate.net

For example, research indicates that BHF 177 may suppress diabetic neuropathic pain by influencing the PKC/CaMKII/ERK1/2/CREB signaling pathway through activation of the GABAB receptor. nih.govresearchgate.net In silico simulations can model the components of this pathway and how the activation of GABAB receptors by BHF 177 might modulate the activity of kinases (PKC, CaMKII, ERK1/2) and transcription factors (CREB), ultimately affecting gene expression and cellular function related to pain signaling. nih.gov

While the search results provided examples of in silico analyses of biological pathways in general juit.ac.inresearchgate.netacs.orgersnet.org and specific pathways influenced by GABAB receptor activation researchgate.netnih.gov, detailed simulations specifically focused on BHF 177's impact on entire complex biological networks were not extensively described. However, the principle involves using computational models to represent biological systems and simulate the effects of a compound like BHF 177 on the dynamics and outcomes of these systems.

Mechanistic Insights into Biological Pathways and Systems Affected by Bhf 177

Role of GABA-B Receptor Signaling in Neurotransmission and Synaptic Plasticity

GABA-B receptors (GABA-B Rs) are G-protein coupled metabotropic receptors that play a crucial role in modulating neuronal activity and synaptic plasticity. mdpi.com They are expressed both presynaptically, at GABAergic and glutamatergic terminals, and postsynaptically. mdpi.com

Presynaptic Modulation: At presynaptic terminals, the activation of GABA-B Rs leads to the inhibition of neurotransmitter release. frontiersin.org This is achieved through several mechanisms:

Inhibition of Voltage-Gated Calcium Channels (VGCCs): This reduces calcium influx, a critical step for vesicle fusion and neurotransmitter release. nih.gov

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to membrane hyperpolarization, which can shunt presynaptic action potentials. frontiersin.org

Direct interaction with the exocytosis machinery. frontiersin.org

Postsynaptic Modulation: Postsynaptically, GABA-B R activation typically results in a slow and prolonged inhibitory postsynaptic potential (IPSP). mdpi.com This is primarily mediated by the activation of GIRK channels, leading to potassium efflux and hyperpolarization of the postsynaptic membrane. mdpi.comnih.gov This hyperpolarization increases the threshold for firing action potentials and can also relieve the magnesium block of NMDA receptors, thereby influencing calcium signaling and synaptic plasticity. nih.gov

GABA-B R signaling is integral to synaptic plasticity, the ability of synapses to strengthen or weaken over time. By modulating neurotransmitter release and postsynaptic excitability, GABA-B Rs contribute to both long-term potentiation (LTP) and long-term depression (LTD), fundamental processes for learning and memory. mdpi.com

Interrogation of BHF 177's Impact on Specific Cell Signaling Cascades

As a positive allosteric modulator, BHF 177 enhances the effect of GABA on the GABA-B receptor. Its site of action is believed to be on the heptahelical domain of the GABA-B2 subunit. ucl.ac.uk This modulation impacts several downstream signaling cascades.

GABA-B receptors are classic examples of G-protein coupled receptors (GPCRs). frontiersin.org They are heterodimers composed of GABA-B1 and GABA-B2 subunits. frontiersin.org Upon GABA binding, the receptor undergoes a conformational change, activating associated heterotrimeric G-proteins, typically of the Gi/o family. biorxiv.org

The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate their respective downstream effectors:

Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. biorxiv.org

Gβγ subunit: Directly interacts with and modulates the activity of ion channels, particularly VGCCs and GIRK channels. frontiersin.org

Recent research suggests that in astrocytes, GABA-B receptor activation can also couple to the Gq-GPCR signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). biorxiv.org This cascade can trigger the release of calcium from intracellular stores. biorxiv.org

The modulation of ion channels is a primary mechanism through which GABA-B receptor activation, and by extension BHF 177, influences neuronal excitability. nih.gov

Potassium Channels: The activation of GIRK channels by the Gβγ subunit leads to potassium efflux and membrane hyperpolarization, decreasing neuronal excitability. nih.gov

Calcium Channels: The inhibition of presynaptic N-type and P/Q-type VGCCs by the Gβγ subunit reduces calcium influx, thereby suppressing neurotransmitter release. nih.gov

Interactive Table: BHF 177's Influence on Key Signaling Components

| Target | Subunit/Effector | Effect of BHF 177 (via GABA-B R) | Consequence |

| GABA-B Receptor | GABA-B2 subunit | Positive Allosteric Modulation | Enhanced GABA efficacy |

| G-protein | Gαi/o | Inhibition of Adenylyl Cyclase | Decreased cAMP |

| G-protein | Gβγ | Activation of GIRK Channels | K+ efflux, hyperpolarization |

| G-protein | Gβγ | Inhibition of VGCCs | Decreased Ca2+ influx |

| G-protein (Astrocytes) | Gq | Activation of PLC | Increased IP3 and DAG |

G-Protein Coupled Signaling Pathways

Integrative Systems Biology Approaches to Understanding BHF 177's Biological Effects

Understanding the full scope of BHF 177's biological effects requires an integrative systems biology approach. nih.gov This involves combining experimental data from various "omics" fields (e.g., transcriptomics, proteomics, metabolomics) with computational modeling to create a comprehensive picture of how BHF 177 perturbs cellular and network functions. recovercovid.orgspringernature.com

A systems biology perspective moves beyond the "one-target, one-effect" paradigm to appreciate the multifactorial nature of biological systems. nih.govspringernature.com For instance, while the primary target of BHF 177 is the GABA-B receptor, the downstream consequences of its modulation ripple through numerous interconnected signaling pathways, affecting gene expression, protein function, and ultimately, complex physiological processes. nih.gov

By integrating data on how BHF 177 affects ion channel activity, G-protein signaling, and second messenger systems across different cell types and brain regions, researchers can build predictive models of its network-level effects. springernature.com These models can help to elucidate how the compound's modulation of synaptic transmission translates into its broader physiological and potential therapeutic actions. This approach is crucial for understanding the robustness and potential vulnerabilities of the biological systems targeted by BHF 177. nih.gov

Future Directions and Research Gaps in Bhf 177 Studies

Advancements in GABABR Allosteric Modulator Development

The development of GABAB receptor allosteric modulators has seen significant progress since the discovery of the first PAMs between 2001 and 2012. researchgate.net While no GABAB receptor allosteric modulator has yet reached clinical use, the identification of compounds with promising pharmacodynamic and pharmacokinetic properties has propelled preclinical and clinical investigations. researchgate.net BHF 177 is one such compound that has been studied for its ability to enhance GABA-stimulated GABABR activation. nih.gov

Recent advancements in this field are focused on identifying novel, selective, and potent GABABR PAMs. researchgate.netresearchgate.net Efforts have involved synthesizing analogs of existing PAMs like BHF 177 to identify compounds with superior properties. researchgate.net For instance, KK-92A, an analog of BHF 177, demonstrated superior PAM properties at the GABABR and showed efficacy in inhibiting nicotine (B1678760) self-administration in rats, while BHF 177 also showed similar effects. researchgate.netresearchgate.net This suggests that structural modifications can lead to compounds with differentiated pharmacological profiles and potential therapeutic advantages. researchgate.netnih.gov

Despite these advancements, the precise allosteric binding site(s) and detailed structure-activity relationships for many GABABR PAMs, including BHF 177, are still not fully defined. acs.org Further research is needed to elucidate these aspects, which would greatly facilitate the rational design of next-generation allosteric modulators. The recent cryo-electron microscopy structures of the full GABAB receptor bound to agonists and PAMs provide new structural insights that can aid in this endeavor. mdpi.comguidetopharmacology.org

Potential for Novel Therapeutic Strategies Based on BHF 177's Mechanism

BHF 177, as a GABABR PAM, operates by enhancing the effect of endogenous GABA, primarily when GABA is present. nih.gov This "physiological" mechanism of action is hypothesized to offer a higher therapeutic index and fewer adverse effects compared to orthosteric agonists like baclofen. nih.gov Preclinical studies with BHF 177 and other GABABR PAMs have shown promise in various therapeutic areas, particularly in the context of addiction. researchgate.netresearchgate.netnih.govnih.gov

Research with BHF 177 specifically demonstrated its effectiveness in reducing nicotine self-administration in animal models, supporting the potential utility of GABABR PAMs as pharmacotherapies for nicotine addiction. wikipedia.orgnih.gov Furthermore, studies comparing BHF 177 to related compounds like KK-92A have revealed pathway-selective differential modulation of GABABR signaling, suggesting the potential for developing PAMs with tailored therapeutic effects. researchgate.netnih.gov For example, KK-92A inhibited nicotine self-administration and cue-induced nicotine-seeking without affecting food self-administration or seeking, unlike BHF 177 which showed effects on both. researchgate.net This highlights the possibility of achieving greater specificity in targeting addiction-related behaviors.

Beyond addiction, GABABR PAMs are being explored for their potential in treating other neurological and psychiatric disorders, as well as metabolic and binge eating disorders. researchgate.netnih.gov The ability of BHF 177 and similar PAMs to modulate GABABR activity in a context-dependent manner makes them attractive candidates for conditions where restoring or enhancing inhibitory neurotransmission is beneficial. Future research should continue to explore the therapeutic potential of BHF 177's mechanism in these diverse areas, focusing on identifying specific signaling pathways modulated by BHF 177 that correlate with desired therapeutic outcomes.

Innovative Methodologies for Investigating Biased Signaling in GABABR PAMs

Biased signaling, or functional selectivity, occurs when different ligands binding to the same receptor induce distinct signaling pathways. nih.govresearchgate.net This phenomenon is particularly relevant to allosteric modulators like BHF 177, as they can stabilize different receptor conformations, leading to the preferential activation of specific downstream effectors, such as different G protein subtypes or β-arrestin. mdpi.comnih.govresearchgate.net Understanding and leveraging biased signaling is crucial for developing safer and more effective drugs with reduced side effects. nih.govresearchgate.net

Innovative methodologies are being developed to investigate biased signaling in GPCRs, including GABABRs. These include various biosensor systems, such as those based on resonance energy transfer (FRET and BRET), which can detect receptor-G protein interactions, β-arrestin recruitment, and changes in intracellular signaling molecules like cAMP and ERK. nih.govresearchgate.netscienceopen.comannualreviews.orgfrontiersin.org The Tango assay is another transcriptional biosensor that has been used to study signaling bias by reporting on arrestin recruitment. annualreviews.org

Studies on BHF 177 and related compounds have already utilized such methodologies to reveal distinct pathway-specific signaling activities, including modulation of cAMP, intracellular calcium levels, and ERK activation. nih.govresearchgate.net These findings underscore the importance of comprehensive in vitro characterization using multi-cell-based assay platforms to understand the signaling profiles of GABABR PAMs and predict their in vivo efficacy. nih.gov Future research should employ an even wider array of advanced biosensors and signaling assays to fully characterize the biased signaling profiles of BHF 177 and other PAMs, aiming to correlate specific signaling signatures with desired therapeutic effects and the absence of unwanted side effects. researchgate.net

Integration of Advanced Computational and Experimental Platforms in Drug Discovery

The complexity of GPCRs, including GABABRs, and the nuanced nature of allosteric modulation and biased signaling necessitate the integration of advanced computational and experimental platforms in drug discovery. springernature.comresearchgate.netfrontiersin.orgmdpi.com Computational approaches, such as molecular dynamics simulations, molecular docking, and virtual screening, are becoming increasingly important for understanding receptor dynamics, predicting ligand binding modes, and identifying potential new ligands. nih.govspringernature.comfrontiersin.orgmdpi.com

Molecular dynamics simulations can provide insights into the conformational changes induced by ligand binding and how these changes relate to biased signaling. nih.govresearchgate.net Structure-based drug design, utilizing the growing number of available GPCR structures determined by techniques like cryo-EM, allows for the rational design and optimization of ligands. mdpi.comspringernature.comfrontiersin.orgmdpi.com Ligand-based approaches, drawing on accumulated data about known ligands, also contribute to the exploration of chemical space for novel modulators. frontiersin.orgmdpi.com

The integration of artificial intelligence (AI) and machine learning is further accelerating GPCR drug discovery. nih.govspringernature.comresearchgate.netjst.go.jp AI can be applied across various stages, including target druggability assessment, virtual screening, binding pose prediction, and de novo molecular design. researchgate.netjst.go.jp Machine learning models can also be used to predict biased signaling profiles and design biased ligands. nih.gov

Q & A

Q. How can researchers determine the structural and chemical properties of BHF 177?

- Methodological Answer : Begin with spectroscopic characterization using nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) and elemental analysis should confirm molecular weight and composition. Cross-validate results with existing literature on structurally similar compounds. For novel compounds, provide full experimental protocols, including solvent systems, instrumentation parameters, and calibration standards to ensure reproducibility .

Q. What experimental design principles apply to initial biological activity testing of BHF 177?

- Methodological Answer : Use hypothesis-driven approaches: define clear research objectives (e.g., cytotoxicity, enzyme inhibition) and select appropriate in vitro assays (e.g., MTT assay for cell viability). Include positive and negative controls, and validate assay conditions using reference compounds. Pilot studies should optimize parameters like concentration ranges and incubation times. Document statistical power calculations to determine sample size requirements .

Q. How should researchers synthesize BHF 177 for reproducibility?

- Methodological Answer : Publish detailed synthetic protocols, including reagent purity, reaction conditions (temperature, solvent, catalyst), and purification methods (e.g., recrystallization, column chromatography). Reference established methods for analogous compounds and validate yields through triplicate experiments. For novel syntheses, provide spectral data and elemental analysis to confirm identity .

Advanced Research Questions

Q. How can contradictions in BHF 177’s pharmacological data across studies be resolved?

- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., assay conditions, cell lines). Use orthogonal validation methods (e.g., in vivo models for in vitro findings) and statistical tools like Bland-Altman plots to assess agreement between datasets. Report raw data alongside processed results to enable independent verification. Address confounding factors (e.g., compound stability in buffer systems) through stability studies .

Q. What strategies optimize BHF 177’s synthetic yield and purity for scalable research?

- Methodological Answer : Apply design of experiments (DoE) to test variables (e.g., temperature, stoichiometry). Use response surface methodology (RSM) to model interactions between parameters. Compare alternative purification techniques (e.g., flash chromatography vs. preparative HPLC) and quantify trade-offs between yield and purity. Document all optimization steps in supplementary materials for peer review .

Q. How can researchers validate BHF 177’s mechanism of action in complex biological systems?

- Methodological Answer : Combine genetic (e.g., CRISPR knockouts) and pharmacological (e.g., inhibitor co-treatment) approaches to confirm target engagement. Use omics technologies (proteomics, metabolomics) to identify off-target effects. Validate findings in multiple model systems (e.g., primary cells, animal models) and correlate results with clinical biomarkers where applicable. Publish negative results to avoid publication bias .

Guidelines for Data Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.